3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde
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Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyl ether group, a chloro group, and a fluorine atom on the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as 3-(tert-butyldimethylsiloxy)propionaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in the synthesis of various complex molecules, suggesting that they may interact with a wide range of molecular targets.
Mode of Action
Compounds with similar structures have been reported to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used in the synthesis of enol silyl ethers , indicating that they may play a role in the modification of biochemical pathways involving these compounds.
Result of Action
Similar compounds have been used as important reagents in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide a, and (+)-leucascandrolide a , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that similar compounds are typically stored at temperatures between 2-8°c , indicating that temperature could be an important factor in maintaining the stability and efficacy of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde typically involves the following steps:
Benzaldehyde Derivation: Starting with 2-chloro-6-fluorobenzaldehyde, the compound undergoes a protection reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature to avoid hydrolysis of the silyl ether group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although the silyl ether group is typically resistant to reduction.
Substitution: The chloro and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Lewis acids like AlCl3, FeCl3
Major Products Formed:
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzoic acid
Reduction: Not typically applicable due to the stability of the silyl ether group
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, preventing unwanted reactions during complex synthetic procedures.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition, particularly those involving silyl-protected substrates.
Medicine: Potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates that require silyl-protected intermediates.
Industry: Utilized in the production of specialty chemicals and materials that require precise synthetic control.
Comparison with Similar Compounds
3-[(Trimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.
2-Chloro-6-fluorobenzaldehyde: Lacks the silyl protecting group.
3-[(tert-Butyldimethylsilyl)oxy]-2-chlorobenzaldehyde: Similar but without the fluorine atom.
Uniqueness: The presence of the tert-butyldimethylsilyl group provides enhanced stability and protection compared to trimethylsilyl groups, making it more suitable for complex synthetic applications
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFO2Si/c1-13(2,3)18(4,5)17-11-7-6-10(15)9(8-16)12(11)14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJKPTWMWUFMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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